molecular formula C9H9NaO4S2 B019490 Sodium benzoylthioethanesulfonate CAS No. 117845-84-8

Sodium benzoylthioethanesulfonate

Cat. No. B019490
M. Wt: 268.3 g/mol
InChI Key: MQRJYFYHAKNZHS-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium benzoylthioethanesulfonate-like compounds often involves complex reactions, such as reflux reactions in ethanol/water solutions with specific acids and sodium hydroxide. For example, a sodium complex with 4-benzoylbenzoic acid was synthesized through such a process, showcasing the intricate methods required for these compounds' formation (Wang, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to sodium benzoylthioethanesulfonate can be quite complex, with crystal structures belonging to specific space groups and featuring dimensions that highlight their intricate molecular arrangements. These structures often form chain or layer structures through intermolecular interactions, such as hydrogen bonds and sodium ion connections, leading to three-dimensional supramolecular architectures (Wang, 2018).

Chemical Reactions and Properties

Sodium benzoylthioethanesulfonate-like compounds participate in various chemical reactions, demonstrating diverse properties. For instance, compounds like sodiump-[1-(n-nonylthio)ethyl] benzene sulfonate have shown increased detergency and superior biodegradability compared to other surfactants, indicating their potential in applications requiring specific chemical properties (Linter & Long, 1969).

Physical Properties Analysis

The physical properties of sodium benzoylthioethanesulfonate-like compounds, such as solubility, self-assembly, and interfacial activity, are influenced by their molecular structure. Studies on sodium dodecyl benzene sulfonate isomers, for example, have shown that the headgroup position and added electrolytes like NaCl can significantly affect these properties, which is crucial for understanding the compound's behavior in different environments (Ma, Boyd, & Drummond, 2006).

Chemical Properties Analysis

The chemical properties of sodium benzoylthioethanesulfonate and related compounds are key to their applications. For instance, the interaction of benzene and naphthalene sulfonates with activated carbon cloth during adsorption from aqueous solutions provides insights into their adsorption behaviors and potential use in environmental applications (Ayranci & Duman, 2010).

Scientific Research Applications

Structural Interaction with Activated Carbon Cloth

Sodium benzoylthioethanesulfonate's structural properties influence its interactions with materials such as activated carbon cloth. This interaction is critical for adsorption processes in aqueous solutions, where the acidity of the medium and structural factors of the sulfonate salts determine the rate and extent of adsorption. Kinetic data suggest that the pseudo-second-order model best represents the adsorption process, hinting at the significant role of structural properties in these interactions (Ayranci & Duman, 2010).

Corrosion Inhibition

Sodium benzoylthioethanesulfonate may have applications in corrosion inhibition. Research shows that similar sulfonate compounds, like sodium dodecyl benzene sulfonate, exhibit excellent inhibition efficiency for metal corrosion in specific environments. The inhibitory effect is dependent on the structural characteristics of the sulfonate molecule and the conditions of the medium, such as acidity and temperature (Qiang et al., 2017).

Water Treatment and Environmental Impact

Sodium benzoylthioethanesulfonate may be involved in environmental processes, such as water treatment and assessing the impact on aquatic life. Its structural and chemical properties can make it a candidate for studying the removal of similar compounds from industrial wastewater using specialized sorbents. Furthermore, its impact on aquatic life, such as changes in fish swimming behavior, might be an area of environmental research (Pan et al., 2008).

Electrochemical Applications

The unique properties of sodium benzoylthioethanesulfonate might make it suitable for electrochemical applications, such as in the synthesis of polyaniline salts for pseudocapacitors. Its role in the polymerization process and the resulting electrochemical performance of the materials are of significant interest (Singu, Srinivasan, & Pabba, 2011).

Safety And Hazards

This would involve a discussion of any health risks associated with the compound, as well as any precautions that should be taken when handling it. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This would involve a discussion of any potential future research directions involving the compound. This could include potential applications of the compound, or ways that its synthesis or properties could be improved.


I hope this general information is helpful. If you have a specific compound in mind that you’d like information on, feel free to ask!


properties

IUPAC Name

sodium;2-benzoylsulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJYFYHAKNZHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635447
Record name Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium benzoylthioethanesulfonate

CAS RN

117845-84-8
Record name Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenecarbothioic acid, S-(2-sulfoethyl) ester, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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